N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine
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Overview
Description
N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine, commonly known as Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl, is a peptide analog that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
Mechanism Of Action
Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl acts as a competitive inhibitor of enzymes that catalyze the hydrolysis of phosphate esters. It binds to the active site of these enzymes and prevents the hydrolysis of phosphate esters. This mechanism of action makes Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl an attractive candidate for the development of enzyme inhibitors.
Biochemical And Physiological Effects
Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including alkaline phosphatase and acid phosphatase. Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has several advantages for lab experiments. It is a stable and relatively inexpensive peptide analog that can be synthesized using SPPS. Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl is also highly specific and can be used to study the activity of specific enzymes. However, the synthesis of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl is a complex process that requires expertise in peptide chemistry.
Future Directions
There are several future directions for the use of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl in scientific research. One potential application is in the development of enzyme inhibitors for the treatment of various diseases. Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl can also be used to study the activity of specific enzymes in various biological pathways. Additionally, the use of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl in drug discovery and development is an area of active research.
Synthesis Methods
The synthesis of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl involves the use of solid-phase peptide synthesis (SPPS) technique. The process involves the stepwise addition of amino acids to a solid support resin, which is then cleaved to obtain the final product. The synthesis of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl is a complex process that requires expertise in peptide chemistry.
Scientific Research Applications
Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has been used in scientific research for various applications. One of the primary applications of this peptide analog is in the study of protein-protein interactions. It has been used to investigate the binding affinity of proteins and peptides to their respective receptors. Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has also been used to study the enzymatic activity of various proteins and to identify potential drug targets.
properties
CAS RN |
110786-00-0 |
---|---|
Product Name |
N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine |
Molecular Formula |
C25H34N3O7P |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H34N3O7P/c1-17(2)14-21(23(29)26-18(3)24(30)31)28-36(33,34)22(15-19-10-6-4-7-11-19)27-25(32)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)(H2,28,33,34)/t18-,21-,22+/m0/s1 |
InChI Key |
PREBTZMCCRSQJI-YUXAGFNASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NP(=O)([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Other CAS RN |
110786-00-0 |
synonyms |
carbobenzoxy-Phe(p)-Leu-Ala carbobenzoxy-phenylalanyl(p)-leucyl-alanine ZF(p)LA |
Origin of Product |
United States |
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